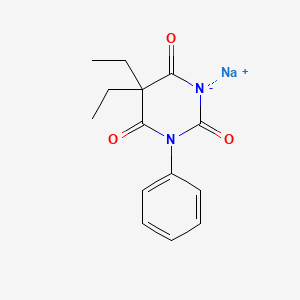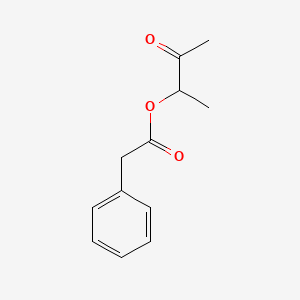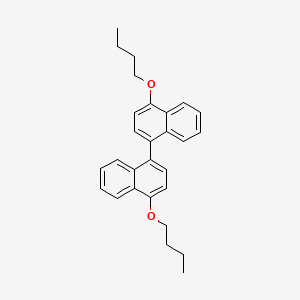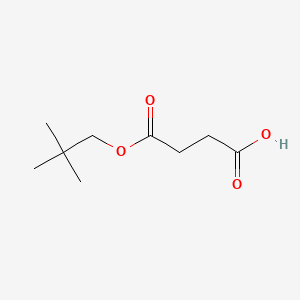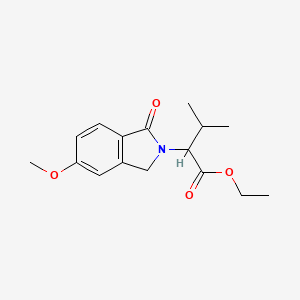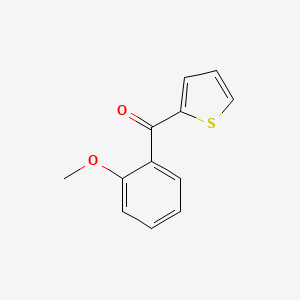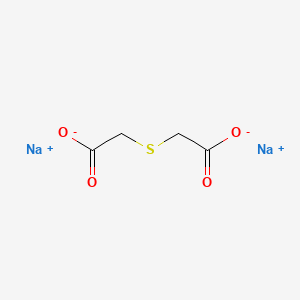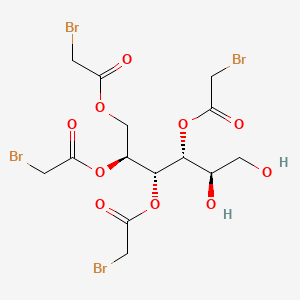
D-Glucitol tetrakis(bromoacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucitol tetrakis(bromoacetate) is a chemical compound with the molecular formula C14H18Br4O10 and a molecular weight of 665.903 g/mol . It is also known as 1,2,3,4-Tetrakis-O-(bromoacetyl)-D-glucitol. This compound is derived from D-glucitol, commonly known as sorbitol, which is a sugar alcohol. The addition of bromoacetate groups to the glucitol backbone significantly alters its chemical properties, making it a compound of interest in various scientific fields.
准备方法
The synthesis of D-Glucitol tetrakis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of ester bonds. The general reaction scheme can be represented as follows:
[ \text{D-Glucitol} + 4 \text{Bromoacetic Acid} \rightarrow \text{D-Glucitol tetrakis(bromoacetate)} + 4 \text{Water} ]
The reaction conditions often include the use of a catalyst such as sulfuric acid to speed up the esterification process. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants .
化学反应分析
D-Glucitol tetrakis(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base like sodium hydroxide.
Hydrolysis: The ester bonds in D-Glucitol tetrakis(bromoacetate) can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.
Oxidation and Reduction: While the glucitol backbone can undergo oxidation to form glucaric acid, the bromoacetate groups can be reduced to form acetates.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrochloric acid for hydrolysis, and potassium permanganate for oxidation .
科学研究应用
D-Glucitol tetrakis(bromoacetate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules through esterification and substitution reactions.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions due to its modified sugar structure.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to form stable complexes with various drugs.
作用机制
The mechanism of action of D-Glucitol tetrakis(bromoacetate) largely depends on its interaction with biological molecules. The bromoacetate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This makes it a useful tool in studying enzyme mechanisms and protein functions. The glucitol backbone can also interact with carbohydrate-binding proteins, influencing various metabolic pathways .
相似化合物的比较
D-Glucitol tetrakis(bromoacetate) can be compared with other similar compounds such as:
D-Glucitol tetrakis(acetate): Lacks the bromine atoms, making it less reactive in substitution reactions.
D-Glucitol tetrakis(chloroacetate): Similar structure but with chlorine atoms instead of bromine, which affects its reactivity and biological interactions.
D-Glucitol tetrakis(methoxyacetate): Contains methoxy groups, making it more hydrophobic and altering its solubility and reactivity.
The uniqueness of D-Glucitol tetrakis(bromoacetate) lies in its bromoacetate groups, which provide a balance of reactivity and stability, making it versatile for various applications .
属性
CAS 编号 |
94248-58-5 |
|---|---|
分子式 |
C14H18Br4O10 |
分子量 |
665.9 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5R)-2,3,4-tris[(2-bromoacetyl)oxy]-5,6-dihydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C14H18Br4O10/c15-1-9(21)25-6-8(26-10(22)2-16)14(28-12(24)4-18)13(7(20)5-19)27-11(23)3-17/h7-8,13-14,19-20H,1-6H2/t7-,8+,13-,14-/m1/s1 |
InChI 键 |
HZOMKZKBWQCUDU-QYOFDKIESA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O |
规范 SMILES |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


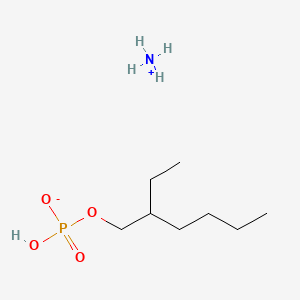
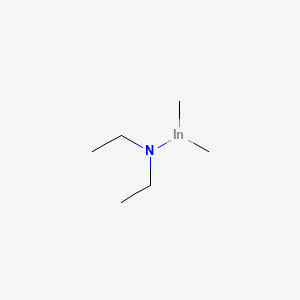
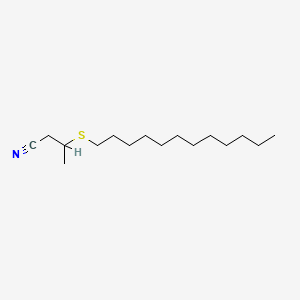
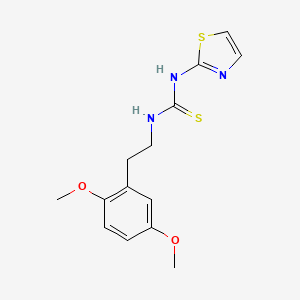
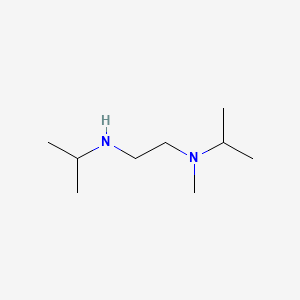
![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)

